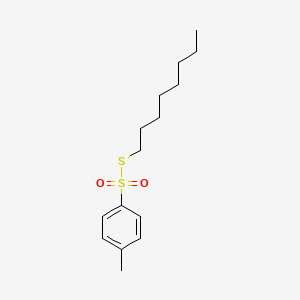

S-Octyl p-toluenethiosulfonate

Description

Historical Context of Thiosulfonate Compounds in Organic Synthesis and Chemical Research

The study of organosulfur compounds, including thiosulfonates, has been a significant area of research for many decades. uantwerpen.be Historically, the synthesis of sulfur-sulfur bonds was achieved through methods like the nucleophilic substitution of sulfenyl halides with thiols. uantwerpen.be Over time, research has focused on developing more efficient and environmentally friendly synthetic routes. uantwerpen.beresearchgate.net The interest in thiosulfonates stems from their versatile reactivity, allowing them to act as both electrophilic and nucleophilic reagents. researchgate.netuantwerpen.be This dual reactivity has made them valuable intermediates in the synthesis of a wide range of sulfur-containing molecules, including those with applications in pharmaceuticals and agrochemicals. uantwerpen.beresearchgate.net

Significance of the p-Toluenethiosulfonate Functional Group in Contemporary Chemistry

The p-toluenesulfonate (tosyl) group is a well-established functional group in organic chemistry. wikipedia.org p-Toluenesulfonic acid (p-TsOH), the parent compound, is a strong, solid organic acid that is easily handled and soluble in many organic solvents. wikipedia.orgrsc.orgfiveable.me This makes it a widely used catalyst in various organic transformations. rsc.orgontosight.aicapitalresin.com

The tosyl group itself is an excellent leaving group, making alkyl tosylates effective alkylating agents in nucleophilic substitution and elimination reactions. wikipedia.orgyoutube.com In the context of thiosulfonates, the p-toluenethiosulfonate group provides a stable yet reactive moiety. The presence of the toluene (B28343) ring offers a degree of lipophilicity and can influence the electronic properties of the thiosulfonate functional group.

Overview of S-Octyl p-Toluenethiosulfonate within the Broader Class of Alkyl Thiosulfonates

This compound is a specific example of an alkyl thiosulfonate. Alkyl thiosulfonates are characterized by having an alkyl group (in this case, an octyl group) attached to one of the sulfur atoms of the thiosulfonate core. These compounds are noted for their reactivity and serve as important reagents in organic synthesis. ontosight.aiacs.org Alkyl thiosulfonates can be synthesized through various methods, including the reaction of p-toluenesulfonyl chloride with a thiol in the presence of a base. orgsyn.org

The properties and reactivity of alkyl thiosulfonates are influenced by the nature of the alkyl group. The octyl group in this compound is a long, nonpolar alkyl chain, which imparts significant lipophilicity to the molecule. This property can affect its solubility and its interactions with other molecules, particularly in biological or materials science applications.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄O₂S₂ |

| Molecular Weight | 300.48 g/mol |

| Appearance | Not specified in available data |

| CAS Number | 2043-85-8 |

Data sourced from PubChem CID 97460. uni.lu

Structure

3D Structure

Properties

CAS No. |

7559-53-7 |

|---|---|

Molecular Formula |

C15H24O2S2 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

1-methyl-4-octylsulfanylsulfonylbenzene |

InChI |

InChI=1S/C15H24O2S2/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 |

InChI Key |

UMHCNSKVYCPQDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of S Octyl P Toluenethiosulfonate

Nucleophilic Substitution Reactions Involving the Thiosulfonate Group

Thiosulfonates, including S-Octyl p-toluenethiosulfonate, are susceptible to nucleophilic attack. tandfonline.com The general reaction involves a nucleophile attacking the sulfenyl sulfur (the sulfur bonded to the octyl group), leading to the displacement of the p-toluenesulfinate anion as a leaving group. tandfonline.com This reactivity makes thiosulfonates useful reagents in organic synthesis, particularly for the formation of unsymmetrical disulfides when reacted with thiols. researchgate.netresearchgate.net

SN2 Pathways and Stereochemical Inversion at Chiral Centers.

Nucleophilic substitution reactions at the sulfenyl sulfur of thiosulfonates generally proceed via an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the electrophilic sulfur atom. brainly.comyoutube.com In cases where the alkyl group attached to the sulfenyl sulfur is chiral, this backside attack leads to an inversion of the stereochemical configuration at that center. brainly.com For instance, the reaction of a p-toluenesulfonate derived from a chiral alcohol with a nucleophile like sodium benzenethiolate (B8638828) results in a product with an inverted stereochemistry due to the SN2 mechanism. brainly.comyoutube.com While direct studies on this compound with a chiral octyl group are not prevalent, the general principles of SN2 reactions on similar substrates strongly suggest that an inversion of configuration would occur. brainly.com

Investigations into SN1 Mechanisms and Carbocation Intermediates.

While the SN2 pathway is predominant for nucleophilic substitution on thiosulfonates, the possibility of SN1 mechanisms involving carbocation intermediates has also been considered, particularly with substrates that can form stable carbocations. tandfonline.comtandfonline.com However, for a primary alkyl substrate like the octyl group in this compound, the formation of a primary carbocation is highly unfavorable. Therefore, an SN1 pathway is not a likely mechanism for its nucleophilic substitution reactions. Studies on related sulfonate esters have shown that even with secondary substrates, SN2 is the more common pathway. brainly.com The formation of carbocation intermediates is more relevant in reactions of certain other organosulfur compounds or under specific solvolysis conditions in highly ionizing solvents. nih.gov

Electrophilic Reactions of this compound

Thiosulfonates can also function as electrophiles in certain reactions. uantwerpen.be The sulfur atom of the sulfenyl group (-S-Octyl) is electrophilic and can react with various nucleophiles. acsgcipr.org This electrophilicity is a key aspect of their utility in organic synthesis. For example, in the presence of a Lewis acid catalyst, thiosulfonates can participate in aromatic substitution reactions with electron-rich arenes. tandfonline.com Additionally, thiosulfonates have been used in photoinduced 1,3-difunctionalization reactions of β,γ-unsaturated ketones. acs.org

Cleavage and Degradation Pathways of the S-S Bond in Thiosulfonates

The sulfur-sulfur bond in thiosulfonates is susceptible to cleavage under various conditions. nih.govresearchgate.net This cleavage can be initiated by nucleophiles, electrophiles, or through radical processes. tandfonline.comuantwerpen.be For instance, the S-S bond can be cleaved by nitric oxide in the presence of oxygen. nih.govresearchgate.net Reductive cleavage of the S-S bond is also a known degradation pathway. nih.govresearchgate.net The stability of the S-S bond is lower than that of a peroxide (O-O) bond, making it more prone to disproportionation reactions. researchgate.net The degradation of thiosulfonates can also proceed through thermal decomposition, which may lead to the formation of sulfenic acids and other products. wikipedia.org

Role of the p-Tolyl Moiety in Modulating Reactivity

The p-tolyl group in this compound plays a significant role in modulating the reactivity of the molecule. The p-toluenesulfonate (tosylate) group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfinate anion. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the sulfonyl group (-SO2-) attached to the phenyl ring enhances this effect. ontosight.ai This makes the sulfenyl sulfur more electrophilic and susceptible to nucleophilic attack. acsgcipr.org The presence of the methyl group in the para position of the phenyl ring can also have a subtle electronic effect on the reactivity compared to an unsubstituted phenylsulfonyl group. ontosight.ai

Interactive Data Table: Reactivity of Thiosulfonates

| Reactant Type | Reaction with Thiosulfonate | Product(s) | Mechanism | Reference(s) |

| Nucleophile (e.g., Thiol) | Nucleophilic Substitution | Unsymmetrical Disulfide, p-Toluenesulfinate | SN2 | researchgate.net, researchgate.net |

| Electrophile (e.g., Arene with Lewis Acid) | Electrophilic Aromatic Substitution | Aryl Thioether, p-Toluenesulfonyl derivative | Electrophilic Addition/Substitution | tandfonline.com |

| Radical Initiator | Radical Addition/Cleavage | Various sulfur-containing compounds | Radical | uantwerpen.be, researchgate.net |

| Reducing Agent | Reductive Cleavage | Thiol, p-Toluenesulfinic acid | Reduction | nih.gov, researchgate.net |

Spectroscopic and Structural Characterization Methods in S Octyl P Toluenethiosulfonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds like S-Octyl p-toluenethiosulfonate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy reveals the number and electronic environment of all hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the p-tolyl group and the aliphatic protons of the octyl chain.

The aromatic region typically displays two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the sulfonyl group are deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to it. A singlet corresponding to the methyl group on the toluene (B28343) ring is also observed. The octyl chain produces a series of multiplets, with the methylene (B1212753) group directly attached to the sulfur atom (α-CH₂) being the most deshielded due to the electron-withdrawing effect of the thiosulfonate group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to SO₂S) | ~7.8 | Doublet | 2H |

| Aromatic (meta to SO₂S) | ~7.3 | Doublet | 2H |

| Methylene (α to S) | ~3.1 | Triplet | 2H |

| Tolyl Methyl | ~2.4 | Singlet | 3H |

| Methylene (β to S) | ~1.7 | Multiplet | 2H |

| Methylene (CH₂)₆ | ~1.2-1.4 | Multiplet | 10H |

Note: Predicted values are based on analogous structures like p-toluenesulfonic acid esters and octyl thiols. Actual values may vary depending on the solvent and instrument. hmdb.cachemicalbook.comspectrabase.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons show signals in the downfield region (120-150 ppm), with the carbon atom attached to the sulfur being the most deshielded. chemicalbook.comchemicalbook.com The carbons of the octyl chain appear in the upfield region (10-40 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-SO₂S) | ~145 |

| Aromatic (C-CH₃) | ~144 |

| Aromatic (CH, meta) | ~130 |

| Aromatic (CH, ortho) | ~128 |

| Methylene (α to S) | ~38 |

| Methylene (C2-C7) | ~22-32 |

| Tolyl Methyl | ~21 |

Note: Predicted values are based on data for similar compounds like p-toluenesulfonic acid n-octyl ester and other sulfonates. chemicalbook.comchemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonyl group (S=O) and other key bonds.

The most prominent peaks are the asymmetric and symmetric stretching vibrations of the S=O bonds in the thiosulfonate group, which typically appear in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. researchgate.net Other significant absorptions include C-H stretching from the aromatic and alkyl portions, C=C stretching from the aromatic ring, and C-S bond vibrations. nist.govspectrabase.comchemicalbook.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O | Symmetric Stretch | 1120 - 1160 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| S-S | Stretch | 500 - 540 | Weak |

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.gov

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would include the cleavage of the S-S bond and the C-S bond. This would lead to the formation of a p-toluenesulfonyl cation (m/z 155) and an octylthio radical, or an octyl cation (m/z 113) and a p-toluenethiosulfonate radical. uab.edumiamioh.edu The detection of these fragments helps to piece together the structure of the parent molecule.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₇H₇SO₂]⁺ | p-Toluenesulfonyl cation | 155 |

| [C₈H₁₇]⁺ | Octyl cation | 113 |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis)

Other spectroscopic techniques can provide complementary information.

Raman Spectroscopy : This technique is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in the IR spectrum. spectroscopyonline.com For this compound, Raman spectroscopy would be useful for observing the S-S stretching vibration (typically around 500-540 cm⁻¹) and the symmetric S=O stretch. physicsopenlab.orgresearchgate.net The aromatic ring vibrations also produce strong Raman signals. researchgate.net

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The p-tolyl group in this compound acts as a chromophore. Based on data for p-toluenesulfonic acid, the compound is expected to exhibit characteristic absorption maxima in the UV region, typically around 220 nm and 260 nm, corresponding to the electronic transitions within the benzene ring. sielc.comekb.eg

Computational and Theoretical Studies of S Octyl P Toluenethiosulfonate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like S-Octyl p-toluenethiosulfonate. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the methodologies applied to similar sulfonamides and related sulfur-containing compounds provide a clear framework for what such an analysis would entail. researchgate.netnih.gov

A typical DFT study on this compound would involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO's characteristics reveal the molecule's capacity to accept electrons, pointing to sites prone to nucleophilic attack.

Furthermore, quantum chemical calculations can map the electrostatic potential surface, visually representing the charge distribution across the molecule. This allows for the identification of electron-rich and electron-poor regions, which are key to understanding intermolecular interactions and the molecule's reactivity. Natural Bond Orbital (NBO) analysis can also be performed to quantify the strength and nature of the bonds within the molecule, including the unique S-S bond of the thiosulfonate group and the bonds involving the p-toluenesulfonyl and octyl moieties. researchgate.net

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.8 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations. Actual values would require a specific computational study.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of the long octyl chain is a defining feature of this compound. Molecular dynamics (MD) simulations are exceptionally well-suited for exploring this aspect of its structure. nih.govresearchgate.net MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system.

For this compound, an MD simulation would track the trajectories of all atoms, providing a dynamic picture of how the molecule behaves in a given environment, such as in a solvent or in the solid state. A primary focus of such a simulation would be the conformational landscape of the octyl chain. By analyzing the dihedral angles along the carbon-carbon backbone of the octyl group over the course of the simulation, one can identify the most populated conformations (e.g., all-trans vs. gauche conformations) and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions that this compound can undergo is fundamental to its application in organic synthesis. thieme.de Theoretical reaction pathway modeling can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. The reactions of thiosulfonates can proceed through various mechanisms, including nucleophilic substitution at the sulfenyl or sulfonyl sulfur, as well as radical pathways. researchgate.netresearchgate.netrsc.org

A computational study of a reaction involving this compound would typically start by identifying the reactants and products. The potential energy surface connecting them would then be explored to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are of paramount importance as they determine the activation energy and, consequently, the reaction rate.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that the identified transition state indeed connects the desired reactants and products. By modeling different potential pathways, researchers can determine the most likely reaction mechanism under specific conditions. For example, one could computationally investigate whether a given nucleophile preferentially attacks the sulfenyl sulfur or the sulfonyl sulfur of this compound and calculate the activation barriers for both pathways.

Structure-Reactivity Relationships Derived from Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their measured activity, which can be biological, toxicological, or a measure of chemical reactivity. For sulfonate esters, QSAR studies have been employed to predict properties like skin sensitization potential. nih.gov

To develop a QSAR model for a series of thiosulfonates including this compound, a set of molecular descriptors would first be calculated using computational methods. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These calculated descriptors for a training set of molecules with known activities are then used to build a mathematical model that can predict the activity of new, untested compounds.

For this compound, such a model could predict its reactivity in a particular class of reactions or its potential biological activity based on its calculated molecular properties. This approach is highly valuable in fields like drug discovery and materials science for screening large numbers of candidate molecules and prioritizing those with the most promising properties for synthesis and experimental testing. researchgate.netnih.gov

Advanced Research Applications of S Octyl P Toluenethiosulfonate and Its Analogs

S-Octyl p-Toluenethiosulfonate as a Reagent in Organic Synthesis

The reactivity of the thiosulfonate functional group, combined with the presence of the octyl group, makes this compound a valuable reagent in synthetic organic chemistry. Its applications range from serving as a source for specific molecular fragments to participating in complex coupling reactions.

Applications as a Source of Octyl and Thiosulfonate Moieties

This compound can function as an alkylating agent, delivering an octyl group to a substrate. This reactivity is analogous to that of alkyl tosylates, where the p-toluenesulfonate group is an excellent leaving group in nucleophilic substitution reactions. wikipedia.orgacs.org In this compound, the p-toluenesulfinate anion (CH₃C₆H₄SO₂⁻) is a stable leaving group, facilitating the transfer of the octyl cation or its equivalent to nucleophiles. wikipedia.org This makes the compound a useful reagent for introducing the eight-carbon alkyl chain into various molecular frameworks. acs.orggoogle.com

Furthermore, thiosulfonates are effective sulfenylating agents. nih.gov The sulfur-sulfur bond in the thiosulfonate group is susceptible to cleavage by nucleophiles. Depending on the reaction conditions and the nature of the nucleophile, this compound can be used to introduce the octylthio (S-C₈H₁₇) moiety, forming asymmetric disulfides. This reactivity is particularly useful in the synthesis of complex organosulfur compounds. rsc.org

Table 1: Reactivity of this compound as a Moiety Source

| Reaction Type | Transferred Moiety | Leaving Group | Typical Nucleophile | Product Type |

|---|---|---|---|---|

| Alkylation | Octyl (C₈H₁₇) | p-Toluenesulfinate (Tos-S⁻) | Amines, Alcohols, Carbanions | Octylated Compounds |

| Sulfenylation | Octylthio (S-C₈H₁₇) | p-Toluenesulfinate (Tos⁻) | Thiols, Phosphines | Asymmetric Disulfides |

Role in Cross-Coupling Reactions or Functionalization

Thiosulfonates have emerged as versatile partners in a variety of cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Research has demonstrated that thiosulfonates can undergo coupling reactions under various catalytic systems, including those mediated by transition metals like nickel and zinc, as well as under metal-free, visible-light-promoted conditions. acs.orgresearchgate.netacs.org

Specific examples of such reactions involving thiosulfonate analogs include:

Zinc-Mediated Cross-Electrophile Coupling: Thiosulfonates react with benzyl (B1604629) sulfonium (B1226848) salts in the presence of zinc powder, proceeding via C–S bond cleavage to form benzyl sulfides in good yields. acs.org This transition-metal-free method showcases the utility of thiosulfonates as electrophilic thiolation reagents. acs.org

Visible-Light-Promoted Coupling: Under photoredox catalysis, thiosulfonates can couple with 4-alkyl-1,4-dihydropyridines to construct C(sp³)–S bonds under mild, metal-free, and oxidant-free conditions. acs.org This approach has been successfully applied to the synthesis of thiolated glycosides. researchgate.netacs.org

Nickel-Catalyzed Reductive Cross-Coupling: Thiosulfonates can be coupled with organic iodides using a nickel catalyst to produce unsymmetrical thioethers with good functional group tolerance. researchgate.net

These methodologies highlight the potential of this compound to participate in advanced synthetic transformations, enabling the construction of complex molecules containing the octylthioether scaffold. rsc.org

Exploration in Materials Science and Polymer Chemistry

The unique reactivity of the thiosulfonate group also lends itself to applications in materials science, particularly in the synthesis and modification of polymers.

Use as Initiators or Modifiers in Polymerization Processes

While direct use of this compound as a primary polymerization initiator is not widely documented, the thiosulfonate functionality is highly valuable for polymer modification. rsc.org Polymers containing thiosulfonate groups can be synthesized and subsequently functionalized through thiol-disulfide exchange chemistry. rsc.org This post-polymerization modification strategy allows for the introduction of various functionalities onto a polymer backbone in a controlled manner. rsc.org

For instance, a methacrylic monomer containing a methanethiosulfonate (B1239399) group has been copolymerized using reversible addition–fragmentation chain transfer (RAFT) polymerization. rsc.org The resulting polymer chains possess reactive thiosulfonate units that can be used to conjugate thiol-containing molecules, such as fluorescent dyes or biomolecules, via the formation of a stable disulfide bond. rsc.org This approach is also used to create redox-responsive hydrogels. rsc.org Furthermore, related sulfur compounds like aryl thiols have been investigated as photoinitiators in polymerization, suggesting a potential area of exploration for thiosulfonate derivatives. google.comwipo.int

Incorporation into Functional Materials (e.g., fluorocarbon-modified cellulose)

The ability to graft molecules onto surfaces is crucial for creating functional materials with tailored properties such as biocompatibility, hydrophilicity, or specific recognition capabilities. frontiersin.orgnih.gov Thiosulfonate chemistry provides a robust method for the surface functionalization of materials. rsc.org By treating a material that has thiol groups on its surface with a thiosulfonate-containing molecule like this compound, the octylthio group can be covalently attached to the surface.

This principle can be extended to the modification of biomaterials like cellulose (B213188). While specific research on the direct reaction of this compound with fluorocarbon-modified cellulose is not prominent, the underlying chemistry is applicable. Thiol-reactive thiosulfonate groups can be used to attach molecules to various substrates, creating self-assembled monolayers or functional polymer brushes. rsc.org This allows for precise control over the surface chemistry of materials, enabling the development of advanced functional surfaces for biomedical or technological applications. nih.gov

Investigations into Biological Activity at a Mechanistic Level

Organosulfur compounds, including thiosulfonates, are known to possess a wide range of biological activities. researchgate.netrsc.org Research into S-alkyl p-toluenethiosulfonate analogs and related compounds has aimed to understand their mechanisms of action at a molecular level.

Some thiosulfonate compounds have been reported to exhibit anti-viral and anti-fungal properties. researchgate.net Mechanistic studies suggest that the biological effects of some thiosulfonates may stem from their antioxidant capabilities. They are thought to act by preventing the formation of free radicals and neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.net

The reactivity of the thiosulfonate group towards biological nucleophiles, particularly the thiol groups in cysteine residues of proteins, is another key aspect of their mechanism. rsc.org By reacting with protein thiols, thiosulfonates can form mixed disulfides, a process known as S-thiolation. This can alter the protein's structure and function, potentially inhibiting enzyme activity or modulating signaling pathways. This mechanism is relevant in the study of antithrombotic organosulfur compounds derived from natural sources like garlic, which are structurally related to thiosulfonates. acs.org The electrophilic nature of the thiosulfonate sulfur atom allows it to interact with biological targets, leading to a cascade of cellular events.

Enzymatic Interactions and Inhibition Studies (e.g., Serine Palmitoyl Transferase Inhibition by related sulfonated compounds)

Thiosulfonates are recognized for their biological activity, which often stems from their ability to interact with and inhibit enzymes. tuiasi.ro This inhibitory action is frequently attributed to the reactivity of the thiosulfonate group with cysteine residues in the active sites of enzymes.

The general mechanism of thiosulfonate interaction with enzymes often involves a thiol-disulfide exchange reaction with a cysteine residue in the enzyme's active site, leading to the formation of a mixed disulfide and the release of a sulfinate. This covalent modification can alter the enzyme's conformation and inhibit its catalytic activity.

Table 1: Examples of Enzyme Inhibition by Related Sulfur-Containing Compounds

| Compound Class | Target Enzyme | Mechanism of Inhibition | Reference |

| Aryl Diketoacids | Protein Tyrosine Phosphatase 1B (PTP1B) | Noncompetitive inhibition, binding to the inactive conformation | nih.gov |

| Thiosulfonates | General Thiol-dependent enzymes | Covalent modification of active site cysteine residues | tuiasi.ro |

Receptor Binding Studies and Mechanistic Pharmacology

The pharmacological potential of organosulfur compounds, including thiosulfonates, is a growing area of research. While specific receptor binding studies for this compound are limited, the mechanistic pharmacology of related compounds offers insights into their potential modes of action. Cyclic thiosulfonates, for example, have been investigated for their ability to facilitate thiol-mediated uptake into cells. nih.gov Their mechanism is thought to involve a cascade of thiol-disulfide exchange reactions with proteins on the cell surface and within the cell membrane. nih.gov

The lipophilicity of thiosulfonates, conferred by the octyl group in this compound, is a critical factor that can influence their interaction with biological membranes and their potential to reach intracellular targets. The general reactivity of the thiosulfonate group towards thiols suggests that a primary mechanism of action for this compound would likely involve interactions with cysteine-containing proteins, which could be receptors or other proteins involved in signaling pathways.

Environmental Research on Degradation Mechanisms

Understanding the environmental fate of synthetic compounds like this compound is crucial for assessing their potential ecological impact. Research in this area focuses on both biological and non-biological degradation pathways.

Biotransformation Pathways of Thiosulfonates in Model Systems

The biotransformation of sulfur-containing compounds in the environment is a complex process mediated by various microorganisms. Studies on the metabolism of thiosulfate (B1220275) and tetrathionate (B1226582) by heterotrophic bacteria isolated from soil have shown that these organisms can oxidize thiosulfate to tetrathionate. nih.gov This process is enzymatic, with some bacteria possessing constitutive enzymes for this reaction, while in others, the enzymes are induced by the presence of thiosulfate or tetrathionate. nih.gov The enzymes involved, such as thiosulfate dehydrogenase, play a role in the biogeochemical sulfur cycle. wikipedia.org

Furthermore, research on the application of thiosulfonate-biosurfactant compositions in oil-polluted soil has indicated that these compounds can influence the adaptive capabilities of plants. tuiasi.roresearchgate.netresearchgate.net This suggests that thiosulfonates can interact with the soil microbiome and plant systems, although the specific biotransformation pathways of the thiosulfonate molecule were not the primary focus of these studies. The general understanding is that microorganisms in the soil can utilize sulfur compounds as a source of energy and sulfur for their growth, potentially leading to the degradation of this compound. Potential biotransformation reactions could involve the cleavage of the S-S bond, followed by the degradation of the resulting thiol and sulfinic acid moieties.

Table 2: Microbial Metabolism of Related Sulfur Compounds

| Organism Type | Sulfur Compound | Transformation | Reference |

| Heterotrophic soil bacteria | Thiosulfate | Oxidation to tetrathionate | nih.gov |

| Heterotrophic soil bacteria | Tetrathionate | Reduction to thiosulfate | nih.gov |

Abiotic Degradation Mechanisms (e.g., hydrolysis, photolysis) in Environmental Contexts

Hydrolysis: The thiosulfonate ester linkage is susceptible to hydrolysis, which would involve the nucleophilic attack of water on the sulfur atom of the sulfonyl group or the sulfenyl sulfur. This would lead to the formation of p-toluenesulfinic acid and 1-octanethiol. The rate of hydrolysis would likely be influenced by pH and temperature.

Photolysis: The p-toluenesulfonate portion of the molecule contains an aromatic ring, which can absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can lead to the excitation of the molecule and subsequent photochemical reactions. Photodegradation could involve the cleavage of the S-S bond or the C-S bonds, leading to the formation of various smaller, more volatile, or more water-soluble degradation products. The exact photolytic pathway would depend on the specific environmental conditions, such as the presence of photosensitizers.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation, identification, and quantification of individual components in a mixture. For a compound like S-Octyl p-toluenethiosulfonate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable.

HPLC is a versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The choice of detector is critical and depends on the concentration levels of the analyte and the complexity of the sample matrix.

UV-Visible (UV-Vis) Detectors: this compound contains a p-toluenesulfonyl group, which has a chromophore that absorbs ultraviolet (UV) light. This property allows for its detection and quantification using a UV-Vis detector. The selection of an appropriate wavelength, typically around the absorbance maximum of the toluenesulfonyl moiety, is key to achieving good sensitivity.

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a high degree of selectivity and sensitivity. This combination allows for the unequivocal identification of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, even in complex biological or environmental samples. For related alkyl p-toluenesulfonates, HPLC-MS has been shown to achieve low limits of quantification, often in the nanogram per milliliter (ng/mL) range.

A study on the analysis of propyl propane (B168953) thiosulfonate (PTS) and propyl propane thiosulfinate (PTSO), compounds with a related thiosulfonate/thiosulfinate linkage, utilized Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique offers excellent sensitivity and specificity for the quantification of these organosulfur compounds in complex matrices like animal feed. us.es

| Parameter | Value |

| Column | Reversed-phase C18 or similar |

| Mobile Phase | Acetonitrile/water or Methanol/water gradients |

| Detector | UV-Vis or Mass Spectrometry (MS, MS/MS) |

| Typical Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Table 1: Illustrative HPLC Parameters for the Analysis of Alkyl Thiosulfonates

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight and boiling point, it may be amenable to GC analysis, particularly with the use of high-temperature capillary columns and appropriate injection techniques. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification and sensitive quantification.

For the analysis of long-chain alkyl compounds, such as esters, GC-MS has been successfully employed. researchgate.net The methodology often involves a temperature-programmed oven to ensure the elution of higher molecular weight compounds. For related sulfur compounds like alkyl sulfonates, GC-MS methods have been developed and validated for trace-level detection. nih.govmdpi.comglobalresearchonline.net These methods often demonstrate high sensitivity, with limits of detection in the parts-per-million (ppm) range or lower. mdpi.com

A study on the analysis of linear alkylbenzenesulfonates involved a derivatization step to enhance volatility for GC-MS analysis. nih.gov While this compound may not require derivatization, this highlights a potential strategy if thermal stability is a concern.

| Parameter | Value |

| Column | High-temperature capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Pulsed Splitless |

| Oven Program | Temperature gradient from a lower initial temperature to a high final temperature (e.g., 50°C to 300°C) |

| Detector | Mass Spectrometer (Electron Ionization - EI) |

Table 2: General GC-MS Conditions for the Analysis of Long-Chain Organic Compounds

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and often more rapid approach for quantitative analysis, although they may lack the selectivity of chromatographic techniques. These methods are typically based on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte.

For thiosulfonates, a potential approach could involve their reaction with a suitable chromogenic reagent. For instance, a method for the determination of inorganic thiosulfate (B1220275) involves its reaction with methylene (B1212753) blue, leading to a decoloration that can be measured spectrophotometrically. spectroscopyonline.com The principle of this reaction, a redox process, could potentially be adapted for organic thiosulfonates like this compound, although the reaction conditions would need to be optimized.

Another spectrophotometric method for determining thiosulfate is based on the use of an iodine-amylose complex. nih.gov The reaction of thiosulfate with iodine leads to a decrease in the blue color of the complex, which can be quantified. The applicability of this method to this compound would depend on the reactivity of the thiosulfonate group in this specific organic molecule.

In a study on the antioxidant activity of thiosulfonate compounds, the reaction with the stable free radical 2,2-diphenyl-1-picrylhydrazine (DPPH) was used. biointerfaceresearch.com The discoloration of the DPPH solution, measured spectrophotometrically, served as an indicator of the thiosulfonates' radical scavenging activity. biointerfaceresearch.com This principle could be used for quantitative analysis if a stoichiometric reaction can be established.

Method Validation in Complex Research Matrices

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results, especially when analyzing samples from complex matrices such as biological fluids, environmental samples, or industrial process streams. Method validation typically involves assessing several key parameters.

For the analysis of related alkyl sulfonates and other organosulfur compounds, method validation has been performed according to established guidelines. us.esnih.govmdpi.com The parameters evaluated typically include:

Specificity/Selectivity: The ability of the method to distinguish the analyte from other components in the sample. This is particularly important in complex matrices where interferences are common.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

A study on the UPLC-MS/MS analysis of propyl propane thiosulfonate and thiosulfinate in animal feed demonstrated good recovery and precision over a range of concentrations. us.es Similarly, GC-MS methods for alkyl sulfonates have been validated for their sensitivity and accuracy in drug substances. nih.gov

Development of Novel Analytical Probes and Sensors

The development of novel analytical probes and sensors offers the potential for rapid, in-situ, and highly sensitive detection of specific analytes. For thiosulfonates and related sulfur compounds, research is ongoing in this area.

One approach involves the design of fluorescent probes that exhibit a change in their fluorescence properties upon reaction with the target analyte. A "turn-on" fluorescent probe has been developed for the specific detection of thiols based on a thiol-thiosulfonate reaction. rsc.org This strategy could potentially be reversed to develop a probe for thiosulfonates.

Another area of development is the use of engineered biosensors. For example, bacterial sensors have been engineered to detect thiosulfate and tetrathionate (B1226582) as biomarkers for gut inflammation. embopress.orgnih.govnih.gov These sensors are based on two-component signaling systems that are activated in the presence of the target analyte, leading to a measurable output such as the expression of a reporter protein. embopress.orgnih.govnih.gov While these have been developed for inorganic thiosulfate, the principles of ligand-binding and signal transduction could potentially be adapted for the detection of organic thiosulfonates like this compound.

Future Research Directions and Emerging Paradigms in S Octyl P Toluenethiosulfonate Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of thiosulfonates, including S-Octyl p-toluenethiosulfonate, is poised for a technological leap through the integration of flow chemistry and automated synthesis platforms. chemspeed.com These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization. chemspeed.com

Flow chemistry, with its inherent benefits of rapid heat and mass transfer, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. For the synthesis of this compound, which can be prepared from p-toluenesulfonyl chloride and octanethiol, flow reactors can facilitate the safe handling of the reactants and precise management of the reaction conditions to maximize product formation and minimize byproduct generation. orgsyn.org

Automated synthesis platforms, such as those developed by Chemspeed Technologies, enable the rapid preparation and screening of libraries of compounds. chemspeed.com By automating the repetitive tasks of reagent dispensing, reaction monitoring, and product purification, these systems can significantly accelerate the discovery of new thiosulfonate derivatives with desired properties. The integration of online analytical techniques, such as infrared (IR) spectroscopy, into automated systems can provide real-time data for reaction optimization in microfluidic systems. acs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Thiosulfonate Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited | Precise |

| Heat & Mass Transfer | Inefficient | Efficient |

| Safety | Potential for runaway reactions | Enhanced safety |

| Scalability | Challenging | Straightforward |

| Reproducibility | Variable | High |

| Throughput | Low | High |

Advanced Catalyst Design for Thiosulfonate Transformations

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis, and the chemistry of thiosulfonates is no exception. Future research will focus on designing advanced catalysts that can mediate the transformation of this compound and other thiosulfonates with high efficiency, selectivity, and under milder reaction conditions.

Recent advancements have seen the use of various catalytic systems for thiosulfonate synthesis, including iron(III), copper, and iodine-promoted reactions. organic-chemistry.org These methods often offer environmentally benign alternatives to traditional synthetic routes. For instance, iron(III)-catalyzed S-S coupling of thiols and sodium sulfinates under aerobic conditions provides an efficient route to thiosulfonates. organic-chemistry.org Similarly, copper-catalyzed aerobic coupling of thiols has proven effective for preparing these compounds. acs.org

A significant area of future development lies in catalyst-controlled divergent transformations. rsc.org This approach utilizes a single starting material that can be selectively converted into different products by tuning the catalyst and reaction conditions. For example, palladium and rhodium catalysts have been used to direct the reactions of N-sulfonyl-1,2,3-triazoles to form different heterocyclic products. rsc.org Applying this concept to this compound could unlock new synthetic pathways to a variety of sulfur-containing molecules.

Furthermore, the development of catalyst-free synthetic methods is gaining traction. nih.gov Recent research has demonstrated the synthesis of thiosulfonates from sodium sulfinates in water without the need for any catalyst or redox reagent, offering a green and economically viable alternative. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

Thiosulfonate compounds are known to possess a range of biological activities, including antiviral and antifungal properties. researchgate.net A key future research direction will be the identification of novel biological targets for this compound and its analogues. This exploration will involve a combination of high-throughput screening, proteomics, and molecular modeling to elucidate the specific proteins and cellular pathways with which these compounds interact.

Understanding the mechanistic pathways through which thiosulfonates exert their biological effects is crucial for the rational design of new therapeutic agents. Mechanistic studies, including radical trapping experiments and kinetic analysis, have begun to shed light on the reaction mechanisms involved in thiosulfonate synthesis and reactivity. rsc.orgresearchgate.net For example, the formation of electron donor-acceptor (EDA) complexes under visible light has been shown to promote the cleavage of the thiosulfonate bond, leading to the formation of vinyl and alkynyl sulfones. researchgate.net

Future research will likely employ advanced analytical techniques and computational methods to build a more comprehensive picture of how this compound and related compounds behave at the molecular level within a biological system. This knowledge will be instrumental in optimizing their therapeutic potential and minimizing off-target effects.

Development of Sustainable Production and Application Cycles

The principles of green chemistry are increasingly influencing the design of chemical processes. For this compound, this translates to the development of sustainable production methods that minimize waste, use renewable feedstocks, and employ environmentally benign catalysts and solvents.

Significant progress has already been made in developing greener synthetic routes to thiosulfonates. Molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant represents a sustainable approach to forming the S-S bond. rsc.org The use of water as a solvent in catalyst-free synthesis further enhances the environmental credentials of thiosulfonate production. nih.gov

Beyond synthesis, a holistic view of the entire life cycle of this compound will be crucial. This includes considering the environmental impact of its applications and the development of methods for its degradation or recycling. The goal is to create a closed-loop system where the production and use of this compound have a minimal ecological footprint.

Table 2: Green Chemistry Metrics for Thiosulfonate Synthesis

| Metric | Description | Relevance to this compound |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Designing synthetic routes that minimize the formation of byproducts. |

| Use of Safer Solvents | Minimizing the use of hazardous solvents. | Employing water or other green solvents in the synthesis. nih.gov |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. | Developing highly efficient catalysts for thiosulfonate transformations. organic-chemistry.orgrsc.org |

| Renewable Feedstocks | Using raw materials that are derived from renewable sources. | Exploring bio-based routes to the starting materials for this compound. |

Multiscale Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, multiscale computational modeling will play a pivotal role in accelerating research and development. techscience.comsdu.dk

At the quantum mechanical (QM) level, calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for understanding its chemical behavior and for designing new catalysts for its transformation.

At a larger scale, molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to study the interactions of this compound with its biological targets, such as proteins or nucleic acids. Hybrid QM/MM methods, which combine the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment, are particularly powerful for studying enzymatic reactions and drug-receptor interactions. sdu.dk

The development of polarizable embedding (PE) and polarizable density embedding (PDE) models allows for a more accurate description of the molecular environment, which is critical for modeling systems in solution or within a biological matrix. sdu.dk By leveraging these advanced computational techniques, researchers can build predictive models that guide experimental work, saving time and resources in the discovery and optimization of new applications for this compound.

Q & A

Q. What are the recommended synthetic routes for S-Octyl p-toluenethiosulfonate, and how can reaction efficiency be optimized?

this compound can be synthesized via nucleophilic substitution between p-toluenesulfonyl chloride and octanethiol under alkaline conditions. Key parameters include:

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis.

- Temperature : Maintain 0–5°C during thiol addition to control exothermic reactions.

- Catalyst : Triethylamine (1.2 eq) enhances deprotonation of the thiol. Reaction progress can be monitored by TLC (silica gel, hexane:ethyl acetate 8:2) or FT-IR for thiosulfonate S=O stretching (~1170 cm⁻¹). Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high purity .

Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection is optimal due to the compound’s aromatic and sulfur moieties. Recommended conditions:

- Column : C18 (250 mm × 4.6 mm, 5 µm).

- Mobile phase : Acetonitrile:water (70:30 v/v) at 1.0 mL/min.

- Detection : UV at 254 nm for the toluenesulfonyl group. For trace analysis, LC-MS/MS in positive ion mode (e.g., m/z 315 → 171 fragment) improves sensitivity. Validate methods using spiked recovery experiments (≥90% recovery) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Discrepancies often arise from differences in experimental design. To address this:

- Controlled degradation studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, sampling at intervals (0, 24, 48 hrs).

- Analytical consistency : Use standardized HPLC protocols to quantify degradation products (e.g., p-toluenesulfonic acid).

- Statistical validation : Apply White’s heteroskedasticity test to assess variability in degradation rates across replicates . Findings should be contextualized with Arrhenius modeling to predict shelf-life under storage conditions.

Q. What methodologies are effective for studying interactions between this compound and serum albumin?

Employ biophysical techniques to characterize binding:

- Fluorescence quenching : Monitor tryptophan emission (λₑₓ = 280 nm, λₑₘ = 340 nm) as the compound is titrated into bovine serum albumin (BSA). Calculate Stern-Volmer constants to distinguish static vs. dynamic quenching.

- Isothermal titration calorimetry (ITC) : Directly measure binding affinity (Kd) and stoichiometry.

- Molecular docking : Use AutoDock Vina to simulate interactions, focusing on hydrophobic pockets and sulfonyl group hydrogen bonding. Validate with mutagenesis studies on key BSA residues (e.g., Trp-214) .

Q. How should researchers design experiments to evaluate the environmental persistence of this compound in aqueous systems?

Adopt a tiered approach:

- Hydrolysis kinetics : Assess half-life in buffered solutions (pH 4, 7, 9) at 25°C. Use LC-MS to identify hydrolytic byproducts (e.g., octanethiol).

- Photolysis studies : Expose solutions to UV light (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy.

- Microbial degradation : Incubate with activated sludge and quantify residual compound via GC-MS. Include abiotic controls to distinguish biotic/abiotic pathways. Statistical tools like ANOVA (α = 0.05) ensure robustness in data interpretation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioassays?

Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Optimize reaction time, stoichiometry, and purification steps using design of experiments (DoE).

- In-process controls : Track intermediates via in-situ FT-IR or Raman spectroscopy.

- Batch characterization : Use NMR (¹H, ¹³C) and HRMS to confirm structural integrity. Report purity thresholds (e.g., ≥98% by HPLC) and impurity profiles in metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.